3-((Trifluoromethyl)thio)aniline hydrochloride
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Overview
Description
3-((Trifluoromethyl)thio)aniline hydrochloride is an organic compound with the molecular formula C7H6F3NS·HCl It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)aniline hydrochloride typically involves the reaction of 3-aminobenzotrifluoride with sulfur sources under specific conditions. One common method involves the use of trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the reaction can be carried out in a solvent such as acetone, with the addition of anhydrous hydrogen chloride gas to precipitate the hydrochloride salt . The solid product is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)thio)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-((Trifluoromethyl)sulfinyl)aniline or 3-((Trifluoromethyl)sulfonyl)aniline .
Scientific Research Applications
3-((Trifluoromethyl)thio)aniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)aniline hydrochloride involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: An isomer where the trifluoromethyl group is directly attached to the aromatic ring.
4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the para position relative to the amino group.
3-(Trifluoromethylthio)phenol: A compound where the amino group is replaced by a hydroxyl group.
Uniqueness
3-((Trifluoromethyl)thio)aniline hydrochloride is unique due to the presence of both the trifluoromethylthio group and the hydrochloride salt, which can influence its solubility, reactivity, and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7ClF3NS |
---|---|
Molecular Weight |
229.65 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H6F3NS.ClH/c8-7(9,10)12-6-3-1-2-5(11)4-6;/h1-4H,11H2;1H |
InChI Key |
DIDFVNVFNULXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)N.Cl |
Origin of Product |
United States |
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